(Z)-11-Tetradecenyl acetate
Overview
Description
(Z)-11-Tetradecenyl acetate is a chemical compound primarily known for its role as a sex pheromone in various insect species. It is a volatile substance that belongs to the class of straight-chain lepidopteran pheromones and is used as an insect attractant. This compound is particularly significant in the field of entomology for its application in pest control through mating disruption and monitoring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-11-tetradecenyl acetate typically involves the desaturation of tetradecanoic acid to produce (Z)-11-tetradecenoic acid, followed by acetylation. The process can be summarized as follows:
Desaturation: Tetradecanoic acid undergoes ∆11 desaturation to form (Z)-11-tetradecenoic acid.
Acetylation: The (Z)-11-tetradecenoic acid is then acetylated to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure the desired isomer is produced efficiently.
Chemical Reactions Analysis
Types of Reactions: (Z)-11-Tetradecenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols and acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products:
Oxidation: (Z)-11-Tetradecenol and (Z)-11-tetradecenoic acid.
Reduction: (Z)-11-Tetradecenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-11-Tetradecenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of pheromone synthesis and chemical ecology.
Biology: Plays a crucial role in the study of insect behavior, particularly in understanding mating and communication mechanisms.
Industry: Utilized in agricultural practices for pest monitoring and control, contributing to sustainable farming practices.
Mechanism of Action
The primary mechanism of action of (Z)-11-tetradecenyl acetate involves its role as a sex pheromone. It is detected by the olfactory receptors of male insects, triggering a behavioral response that leads them to the source of the pheromone, typically a female insect. This mechanism is crucial for mating and reproduction in many insect species. The molecular targets are the olfactory receptors, and the pathways involved include signal transduction mechanisms that result in behavioral changes.
Comparison with Similar Compounds
- (E)-11-Tetradecenyl acetate
- (Z)-11-Tetradecenol
- (E)-11-Tetradecenol
- Tetradecyl acetate
Comparison: (Z)-11-Tetradecenyl acetate is unique in its specific isomeric form, which determines its biological activity and effectiveness as a pheromone. Compared to its (E)-isomer, this compound has a different spatial arrangement, leading to distinct interactions with olfactory receptors. The alcohol derivatives, (Z)-11-tetradecenol and (E)-11-tetradecenol, also exhibit different chemical properties and biological activities due to the presence of the hydroxyl group instead of the acetate group.
Properties
IUPAC Name |
[(Z)-tetradec-11-enyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-5H,3,6-15H2,1-2H3/b5-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJINQJFQLQIYHX-PLNGDYQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\CCCCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3035266 | |
Record name | (Z)-Tetradec-11-enyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3035266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20711-10-8 | |
Record name | (Z)-11-Tetradecenyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20711-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-Tetradecenyl acetate, (11Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020711108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Tetradecen-1-ol, 1-acetate, (11Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Z)-Tetradec-11-enyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3035266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-tetradec-11-enyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.969 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 11-TETRADECENYL ACETATE, (11Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0U163294D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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